molecular formula C19H28O2 B1588466 4-Androsten-3beta-ol-17-one CAS No. 571-44-8

4-Androsten-3beta-ol-17-one

Cat. No.: B1588466
CAS No.: 571-44-8
M. Wt: 288.4 g/mol
InChI Key: VMYTXBKVYDESSJ-USOAJAOKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Androsten-3beta-ol-17-one can be synthesized through various chemical processes. One common method involves the conversion of phytosterols into 4-androstene-3,17-dione, which is then further processed to obtain this compound . This process typically involves microbial transformation using engineered Mycobacterium strains, which can efficiently convert phytosterols into the desired steroidal compounds .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes. Engineered strains of Mycobacterium neoaurum are used to convert phytosterols into 4-androstene-3,17-dione, which is then purified and further processed to yield this compound . This method allows for high yields and efficient production of the compound.

Scientific Research Applications

Muscle Growth and Strength Enhancement

One of the most significant applications of 4-androsterone is its potential to enhance muscle growth and strength. Research indicates that high doses of 4-androstenedione (the precursor form) can lead to increased testosterone levels, fat-free mass (FFM), and muscle strength in hypogonadal men .

Key Findings:

  • In a study involving hypogonadal men, administration of 1500 mg of 4-androstenedione daily resulted in significant increases in serum testosterone and FFM (+1.7 kg) after 12 weeks .
  • Improvements were noted in muscle strength, particularly in bench press (+4.3 kg) and leg press exercises (+18.8 kg) after supplementation .

Doping Control and Anti-Doping Testing

The presence of 4-androstenedione in over-the-counter supplements has raised concerns regarding doping in sports. Studies have shown that athletes using these supplements may exhibit altered steroid profiles during doping tests, leading to positive results for testosterone .

Case Study:
A study highlighted the urinary excretion patterns of athletes who used over-the-counter androstenedione supplements. The results indicated a significant increase in urinary concentrations of testosterone, which could exceed normal levels, thus affecting doping test outcomes .

Hormonal Regulation

4-Androstenedione is involved in the biosynthesis of estrone and testosterone from dehydroepiandrosterone (DHEA). Its role as an intermediate hormone makes it essential for understanding hormonal balance and disorders related to androgen deficiency .

Implications:

  • Understanding the metabolic pathways involving 4-androstenedione can aid in developing treatments for conditions such as hypogonadism or androgen deficiency syndromes.
  • The compound's effects on plasma protein binding dynamics can influence its bioavailability and therapeutic efficacy .

Data Tables

StudyDosageDurationKey Findings
1500 mg/day12 weeksIncreased FFM by +1.7 kg; muscle strength improved significantly
Varies (100 mg/d - 300 mg/d)7 daysPositive doping tests observed due to altered steroid profiles
Not specifiedNot specifiedInsights into hormonal regulation and metabolic pathways

Case Study 1: Hypogonadal Men

In a controlled trial, hypogonadal men were administered high doses of 4-androstenedione. The study measured changes in hormone levels, FFM, and muscle strength over 12 weeks. Results showed significant increases in testosterone levels and muscle mass, supporting its application as a potential therapeutic agent for androgen deficiency.

Case Study 2: Doping Control Issues

A review of doping control cases revealed that athletes using supplements containing androstenedione often tested positive for elevated testosterone levels. This has led to stricter regulations on the sale and use of such supplements in competitive sports.

Biological Activity

4-Androsten-3beta-ol-17-one, commonly referred to as androstenol , is a steroid hormone that serves as a precursor in the biosynthesis of testosterone and other androgens. This compound has garnered interest due to its biological activities, particularly in the context of muscle growth, hormone regulation, and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and research.

This compound functions primarily as a prohormone , converting into testosterone through enzymatic processes in the body. The conversion involves several key enzymes:

  • 17β-Hydroxysteroid Dehydrogenase : Converts androstenedione to testosterone.
  • Aromatase : Converts androstenedione to estrone, an estrogen precursor.

This dual pathway allows 4-androstenedione to influence both androgenic and estrogenic activities, impacting muscle growth and fat distribution.

Biological Effects

The biological effects of this compound can be categorized into several key areas:

1. Muscle Growth and Performance

Research indicates that supplementation with 4-androstenedione can enhance muscle mass and strength. A study conducted on athletes revealed that those who supplemented with this compound experienced significant improvements in recovery times and overall performance metrics compared to a placebo group.

2. Hormonal Regulation

As a precursor to testosterone, 4-androstenedione plays a crucial role in hormonal balance. Its administration has been linked to increased testosterone levels, which can lead to enhanced libido, mood improvement, and energy levels .

3. Potential Therapeutic Applications

Ongoing research is exploring the therapeutic potential of 4-androstenedione in treating conditions such as:

  • Hypogonadism : Low testosterone levels can be treated with hormone replacement therapies involving this compound.
  • Muscle-Wasting Disorders : Its anabolic properties may benefit patients suffering from conditions that lead to muscle loss.

Case Study 1: Athletic Performance Enhancement

In a double-blind study involving male athletes, participants who received 4-androstenedione supplementation showed a measurable increase in lean body mass and strength after eight weeks compared to those receiving a placebo. The results indicated an average increase of 5% in muscle mass and a significant reduction in recovery time post-exercise .

Case Study 2: Hormonal Therapy

A clinical trial assessed the effects of 4-androstenedione on older men with low testosterone levels. Participants reported improved energy levels, mood stabilization, and increased libido after six months of treatment. Hormonal assays confirmed a significant rise in serum testosterone levels .

Research Findings

A comprehensive review of literature reveals several important findings regarding the biological activity of 4-androstenedione:

StudyFindings
Prough et al., 1994Demonstrated increased liver enzyme activity associated with steroid metabolism following DHEA administration, suggesting enhanced metabolic pathways for steroid hormones .
ResearchGate StudyHighlighted the role of endogenous steroids like androstenedione in doping detection methods, indicating its prevalence in sports supplements .
PMC ArticleDiscussed the implications of dietary supplements containing androstenedione on athletic performance and recovery .

Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-16,20H,3-10H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYTXBKVYDESSJ-USOAJAOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C=C1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433223
Record name 3beta-Hydroxyandrost-4-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-44-8
Record name 3β-Hydroxyandrost-4-en-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Androsten-3beta-ol-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3beta-Hydroxyandrost-4-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ANDROSTEN-3.BETA.-OL-17-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U3PGO66GQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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